4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate
Description
4-[(E)-{2-[(2-Bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate (CID 16474451) is a hydrazinylidene-substituted benzoate ester with a complex molecular architecture. Its structure comprises a 2-chlorobenzoate ester linked to a 2-methoxyphenyl group, which is further functionalized with an (E)-configured hydrazinylidene moiety bound to a 2-bromobenzoyl substituent. Key structural features include:
- Molecular formula: C₂₂H₁₆BrClN₂O₄
- SMILES:
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3Cl - InChIKey: UDDMKTIHXSMYLB-DHRITJCHSA-N
- Collision cross-section (CCS) data: Predicted CCS values range from 200.0–205.9 Ų for various adducts (e.g., [M+H]⁺: 200.0 Ų) .
The compound’s stereoelectronic properties are influenced by the (E)-configuration of the hydrazinylidene group, which is stabilized by conjugation with the aromatic systems. Its structural confirmation often relies on X-ray crystallography, as seen in analogous hydrazinylidene derivatives .
Properties
CAS No. |
537681-24-6 |
|---|---|
Molecular Formula |
C22H16BrClN2O4 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c1-29-20-12-14(13-25-26-21(27)15-6-2-4-8-17(15)23)10-11-19(20)30-22(28)16-7-3-5-9-18(16)24/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
UDDMKTIHXSMYLB-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate exerts its effects involves interactions with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromophenyl and chlorobenzoate groups can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings
Positional Isomerism of Halogens
- 4-[(E)-{2-[(3-Bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate (CID 9666080): Molecular formula: C₂₁H₁₃BrCl₂N₂O₃ Key differences: Bromine at the 3-position of the benzoyl group and dichloro substitution (2,4-) on the benzoate. The 2,4-dichloro benzoate may increase lipophilicity .
[4-Bromo-2-((E)-[(4-methylbenzoyl)hydrazinylidene]methyl)phenyl] 2-chlorobenzoate :
Functional Group Modifications
- Thiazolidinedione hybrids (Compounds 37–40) :
- Example : 4-[{2-[(2-Chlorophenyl)carbamothioyl]hydrazinylidene}methyl]-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate (Compound 37):
- Molecular formula : C₂₃H₁₈ClN₃O₄S
- Key differences : Replacement of the benzoate ester with a thiazolidinedione-acetate moiety.
- Biological relevance : Exhibits antibacterial activity (e.g., Staphylococcus aureus inhibition), attributed to the thiazolidinedione pharmacophore .
Physicochemical Properties
- Melting Points : Thiazolidinedione hybrids (e.g., Compound 37) exhibit higher melting points (212–214°C) compared to benzoate esters, likely due to enhanced hydrogen bonding from the thiazolidinedione group .
- Collision Cross-Sections : The target compound’s CCS (200.0 Ų) is lower than CID 9666080 (204.5 Ų), suggesting differences in gas-phase ion mobility due to halogen positioning .
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